molecular formula C6H9Cl2N5 B2537632 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride CAS No. 2377033-42-4

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride

Cat. No.: B2537632
CAS No.: 2377033-42-4
M. Wt: 222.07
InChI Key: CCBDBSJXYSSGLB-UHFFFAOYSA-N
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Description

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride is a useful research compound. Its molecular formula is C6H9Cl2N5 and its molecular weight is 222.07. The purity is usually 95%.
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Biological Activity

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile; dihydrochloride is a pyrimidine derivative with significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its potential as a therapeutic agent, particularly in cancer treatment and enzyme inhibition.

The molecular formula for 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride is C6H8Cl2N5C_6H_8Cl_2N_5. Its structure includes an amino group, a carbonitrile group, and a pyrimidine ring, which contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit specific kinases involved in cell proliferation. For instance, it has been reported to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .
  • Case Study : In one study, the compound was encapsulated in liposomes to enhance its delivery and efficacy against sarcoma 180 cells. The results indicated that the liposomal formulation significantly improved tumor inhibition rates compared to free drug formulations .
  • Cell Cycle Impact : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis, thereby contributing to its antiproliferative effects .

Antimicrobial Activity

Beyond its anticancer properties, 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile has also been investigated for its antimicrobial effects.

  • Inhibition of Microbial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.
  • Mechanism of Action : The antimicrobial activity may be attributed to its ability to bind to specific enzymes or receptors in microbial cells, disrupting their metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile can be influenced by structural modifications. Research indicates that variations in substituents on the pyrimidine ring can enhance or diminish its potency against specific targets.

Compound ModificationBiological ActivityReference
Addition of halogensIncreased potency against kinases
Liposomal encapsulationEnhanced tumor inhibition
Substitutions on carbonitrile groupVaried antimicrobial efficacy

Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile:

  • In Vitro Studies : Various assays have confirmed its effectiveness against cancer cell lines such as HCT-116 and MCF-7, with GI50 values around 0.5 µM .
  • Animal Models : In vivo experiments demonstrated significant tumor reduction in mice treated with the compound compared to control groups receiving saline or standard chemotherapy agents like 5-fluorouracil (5-FU) .
  • Enzyme Inhibition : The compound has shown promise as a β-glucuronidase inhibitor with an IC50 value significantly lower than standard inhibitors, indicating its potential for further development as a pharmaceutical agent .

Properties

IUPAC Name

4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBDBSJXYSSGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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